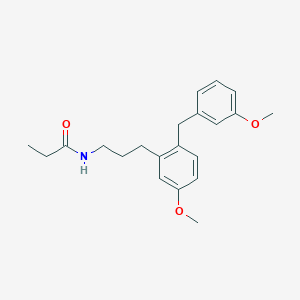
4-(2,2-dimethylpropyl) 2-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID12470711C3” is a small molecular drug with a molecular weight of 295.37. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12470711C3” involves a series of chemical reactions that require precise conditions The preparation method typically includes the dissolution of the compound in a mixed solvent of dichloromethane and methanolThis process results in the formation of composite particles, which are then collected and encapsulated to obtain the final product .
Industrial Production Methods: Industrial production of “PMID12470711C3” follows a similar process but on a larger scale. The use of high-pressure homogenizers and advanced chromatography techniques, such as hydrophobic interaction chromatography and ion exchange chromatography, ensures the high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: “PMID12470711C3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “PMID12470711C3” include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving “PMID12470711C3” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and bioavailability, making them suitable for various applications.
Aplicaciones Científicas De Investigación
“PMID12470711C3” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, the compound is studied for its potential effects on cellular processes and its role in signal transduction pathways. In medicine, “PMID12470711C3” is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of “PMID12470711C3” involves its interaction with specific molecular targets and pathways. The compound binds to its target, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling activates a phosphatidylinositol-calcium second messenger system, which modulates the activity of downstream effectors. These effects contribute to the compound’s therapeutic potential and its role in various biological processes .
Comparación Con Compuestos Similares
“PMID12470711C3” is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include those with comparable molecular weights and functional groups, such as other small molecular drugs used in therapeutic applications. “PMID12470711C3” stands out due to its enhanced stability, bioavailability, and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C16H25NO4 |
|---|---|
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
4-O-(2,2-dimethylpropyl) 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-8-20-15(19)13-10(2)12(11(3)17-13)14(18)21-9-16(4,5)6/h17H,7-9H2,1-6H3 |
Clave InChI |
JFOGEVBSXYRAFN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
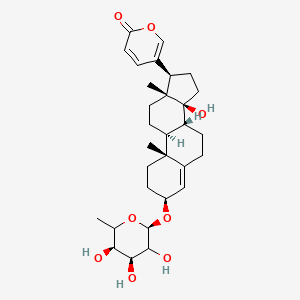

![5-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770182.png)
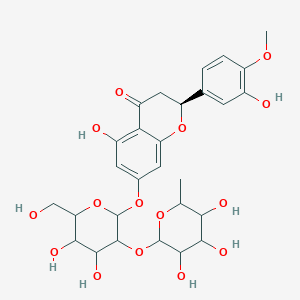

![[35S]Acppb](/img/structure/B10770197.png)
![5-((3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one](/img/structure/B10770205.png)
![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)
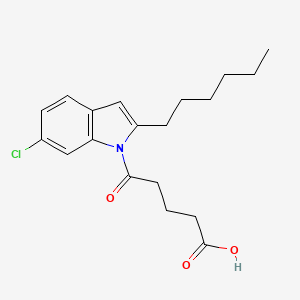
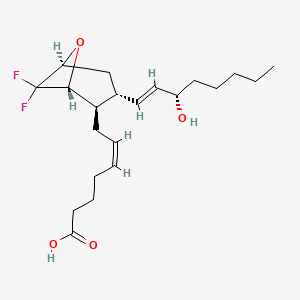
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)
